molecular formula C19H24GeIO2 B14176019 CID 78068656

CID 78068656

Cat. No.: B14176019
M. Wt: 483.9 g/mol
InChI Key: NISLGTMVXWOHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78068656 is a chemical compound whose structural and functional properties have been investigated in the context of natural product analysis and organic chemistry. Figure 1D in highlights the CID content in vacuum-distilled fractions of CIEO (a natural extract), suggesting its presence as a secondary metabolite or derivative within complex mixtures.

Properties

Molecular Formula

C19H24GeIO2

Molecular Weight

483.9 g/mol

InChI

InChI=1S/C19H24GeIO2/c1-12-7-14(3)18(15(4)8-12)22-20(11-21)23-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3

InChI Key

NISLGTMVXWOHKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)O[Ge](CI)OC2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 78068656 are not explicitly documented. the general approach to synthesizing complex organic compounds typically involves multi-step reactions, purification processes, and quality control measures to ensure the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

CID 78068656 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and halogenated hydrocarbons. The specific conditions, such as temperature, pressure, and catalysts, vary depending on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds.

Scientific Research Applications

CID 78068656 has a wide range of scientific research applications. It is used in:

Mechanism of Action

The mechanism of action of CID 78068656 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering downstream biological responses. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78068656, we compare it structurally and functionally to analogous compounds from the evidence. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound (CID) Structural Features Molecular Weight (Da) Biological/Functional Role Key References
This compound Likely terpenoid/alkaloid backbone (Fig 1B) Not explicitly stated Secondary metabolite in CIEO fractions
Betulin (72326) Lupane-type triterpenoid, hydroxyl groups 442.7 Antiviral, anti-inflammatory
Betulinic Acid (64971) Carboxylic acid derivative of betulin 456.7 Anticancer, HIV-1 inhibitor
3-O-Caffeoyl Betulin (10153267) Betulin conjugated with caffeic acid 634.9 Enhanced solubility, antioxidant activity
Oscillatoxin D (101283546) Polyketide with cyclic ethers 716.8 Cytotoxic, marine natural product

Key Findings :

Structural Diversity: this compound shares a backbone with terpenoids (e.g., betulin derivatives) but lacks conjugated functional groups like carboxylic acids (betulinic acid) or phenolic moieties (3-O-caffeoyl betulin) . This structural simplicity may limit its bioactivity compared to more complex derivatives. Oscillatoxin D (CID 101283546), a marine-derived polyketide, exhibits a distinct macrocyclic structure, highlighting divergent biosynthetic origins compared to this compound .

Analytical Behavior: this compound’s GC-MS profile (Figure 1C) suggests moderate volatility, similar to mid-polarity terpenoids. In contrast, highly polar compounds like 3-O-caffeoyl betulin require advanced LC-MS techniques for detection . Fragmentation patterns in source-induced CID (Collision-Induced Dissociation) for this compound (Figure 1D) differ from peptide-based CID/ETD (Electron Transfer Dissociation) workflows used in proteomics, emphasizing its small-molecule nature .

Biological Relevance: Unlike betulinic acid (CID 64971), which shows well-documented anticancer activity, this compound’s role remains speculative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.